4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester

Overview

Description

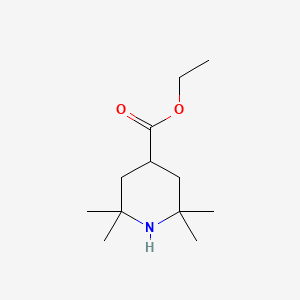

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester is a chemical compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, including the presence of four methyl groups at positions 2 and 6 of the piperidine ring, which contribute to its steric hindrance and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester typically involves the esterification of 4-Piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

4-Piperidinecarboxylic acid+EthanolAcid Catalyst4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester

This compound, also known as 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride (TMPEE-HCl), is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable reagent and building block for synthesizing complex molecules and exploring various biochemical pathways.

Applications in Scientific Research

TMPEE-HCl finds use in a variety of scientific fields:

- Chemistry: It serves as a reagent in organic synthesis, facilitating the creation of more complex molecules.

- Biology: It is utilized in studying enzyme mechanisms and as a probe for biochemical assays.

- Medicine: The compound is investigated for potential therapeutic properties and as a precursor in drug development.

- Industry: It is employed in producing polymers, coatings, and other industrial chemicals. Additionally, esters and amides of 2,2,6,6-tetramethyl-4-piperidyl carboxylic acid are effective stabilizers that enhance the resistance to deterioration caused by heat and light in synthetic polymeric materials. These materials include polyolefins like polyethylene and polypropylene, polystyrene, and polydienes .

Chemical Reactions

TMPEE-HCl participates in several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide and oxone.

- Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

- Substitution: It can undergo nucleophilic substitution reactions with nucleophiles like sodium azide and potassium cyanide, leading to various substituted derivatives.

Biological Activities

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance and chemical stability allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: Similar structure but with a phenyl group at position 4.

4-Pyridinecarboxylic acid, ethyl ester: Contains a pyridine ring instead of a piperidine ring.

Meperidine: A piperidine derivative with analgesic properties.

Uniqueness

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester is unique due to its high steric hindrance and chemical stability, which differentiate it from other piperidine derivatives. These properties make it a valuable compound in various chemical and biological applications.

Biological Activity

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester (commonly referred to as ethyl 4-piperidinecarboxylate) is an organic compound with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

- Molecular Formula : C12H23NO2

- Molecular Weight : 213.32 g/mol

- Structure : The compound features a piperidine ring substituted with a carboxylic acid and an ethyl ester group.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. The following sections detail specific activities associated with ethyl 4-piperidinecarboxylate.

Antimicrobial Activity

Studies have shown that derivatives of piperidine can possess significant antimicrobial properties. For instance:

- A study evaluated various piperidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhanced their antimicrobial potency. Compounds with a piperidine ring exhibited higher efficacy compared to those with morpholine or pyrrolidine substituents .

- Ethyl 4-piperidinecarboxylate was tested alongside other piperidine derivatives and demonstrated notable activity against bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Antitumor Activity

The antitumor potential of piperidine derivatives has been explored extensively:

- In a comparative study of structural analogs, ethyl 4-piperidinecarboxylate showed cytotoxic effects against various cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively at specific concentrations .

- A structure-activity relationship analysis revealed that the presence of the ethyl ester significantly influenced the compound's ability to induce apoptosis in tumor cells.

Case Studies and Research Findings

The biological activity of ethyl 4-piperidinecarboxylate is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through mitochondrial pathways.

- Antioxidant Properties : It may scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid ethyl ester?

The synthesis typically involves reacting 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of triethylamine as a base. Reaction parameters such as temperature (controlled to avoid side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios are critical for achieving high yields (>80%). Industrial-scale production optimizes these conditions further to minimize by-products .

Q. How does the solubility profile of this compound influence its experimental applications?

The compound is soluble in polar solvents like water and alcohols but exhibits limited solubility in non-polar organic solvents (e.g., hexane). This property dictates its use in aqueous-phase biochemical assays or as a reagent in polar reaction systems. Pre-solubilization in ethanol or methanol is recommended for homogeneous mixing in organic syntheses .

Q. What purification methods are recommended for isolating this compound post-synthesis?

Column chromatography using silica gel with a gradient elution (e.g., hexane/ethyl acetate) is effective for small-scale purification. For larger batches, recrystallization from ethanol or methanol yields high-purity crystalline forms. Analytical techniques like HPLC or GC-MS should confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound (e.g., oxidation to N-oxides) be validated experimentally?

Mechanistic studies require a combination of spectroscopic and computational methods. For oxidation reactions (using H₂O₂ or oxone), monitor intermediates via in situ NMR or FT-IR. Density Functional Theory (DFT) calculations can predict transition states, while LC-MS identifies final products like N-oxides. Kinetic studies under varied pH and temperature conditions further elucidate reaction pathways .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from impurities or solvent interactions. Replicate experiments under standardized conditions (e.g., USP/EP guidelines) using rigorously dried solvents. Cross-validate results with alternative characterization methods (e.g., DSC for melting point verification) and consult authoritative databases like PubChem or EPA DSSTox for benchmark data .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

Introduce substituents at the ester or piperidine ring via nucleophilic substitution (e.g., azide or cyanide groups) or catalytic hydrogenation. Use X-ray crystallography (as in ) to confirm stereochemistry. Screen derivatives against target enzymes (e.g., proteases) using kinetic assays to correlate structural modifications with inhibitory potency .

Q. Methodological and Analytical Focus

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., ethyl ester protons at δ 1.2–1.4 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (ester C-O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion accuracy (<5 ppm error).

- X-ray Diffraction : Resolves crystal packing and stereochemical configurations for SAR studies .

Q. What experimental designs are recommended for studying its role in polymer or material science applications?

Incorporate the compound as a monomer in polyamide or polyurethane syntheses. Evaluate thermal stability via TGA and mechanical properties using tensile testing. For coatings, assess hydrophobicity via contact angle measurements and compare with computational simulations of surface interactions .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Document all variables: solvent purity, reaction vessel material, and stirring speed. Use batch-tested reagents and validate yields via triplicate experiments. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate peer validation .

Q. What computational tools aid in predicting the compound’s reactivity or toxicity?

Properties

IUPAC Name |

ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h9,13H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFIIBRTXAPWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC(C1)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069460 | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61171-34-4 | |

| Record name | Ethyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61171-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061171344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.